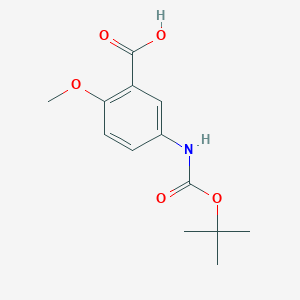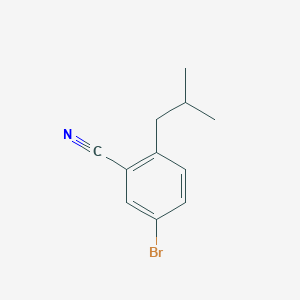
5-溴-2-异丁基苯甲腈
描述
5-Bromo-2-isobutylbenzonitrile is a chemical compound with the molecular formula C11H12BrN . It is used as a pharmaceutical intermediate in the synthesis of various compounds.
Synthesis Analysis
The synthesis of 5-Bromo-2-isobutylbenzonitrile involves several steps. The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another synthesis method involves the reaction of 5-amino-2-isobutylbenzonitrile with hydrogen bromide, copper (I) bromide, copper (II) bromide, and sodium nitrite in water and acetonitrile .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-isobutylbenzonitrile consists of 11 carbon atoms, 12 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The average mass is 238.124 Da and the monoisotopic mass is 237.015305 Da .Chemical Reactions Analysis
5-Bromo-2-isobutylbenzonitrile is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-2-isobutylbenzonitrile is 238.12 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用
合成和工业应用
5-溴-2-异丁基苯甲腈已用于各种化学合成中。例如,孟繁浩(2012 年)的一项研究探索了 5-溴-2-异丁氧基苯甲腈的合成,这是用于生产痛风治疗药物非布司他的主要中间体。合成过程涉及溴化、氰化和烷基化,从水杨醛开始。由于反应条件温和、操作简便、成本较低,该方法以其工业适用性著称 (孟繁浩,2012 年)。
光谱和光学研究
A. Kumar 和 R. Raman(2017 年)的一项研究使用密度泛函理论 (DFT) 聚焦于 5-溴-2-甲氧基苯甲腈 (5B2MOBN) 的平衡几何结构。这项研究探索了它的几何参数,并使用 HF/B3LYP 方法在 DFT 水平上预测了它们。该研究还调查了该化合物在倍频和二次谐波发生 (SHG) 应用中的潜力,突出了它的非线性光学 (NLO) 特性 (A. Kumar 和 R. Raman,2017 年)。
除草剂抗性和农业应用
D. Stalker、K. McBride 和 L. D. Malyj(1988 年)的研究提出了一种实现植物除草剂抗性的创新方法。他们探索了使用细菌解毒基因 bxn,该基因赋予了对光合抑制剂溴苯腈的抗性。当该基因在转基因烟草植物中表达时,可以抵抗高水平的溴苯腈,这表明了开发抗除草剂作物的新策略 (D. Stalker、K. McBride、L. D. Malyj,1988 年)。
安全和危害
Safety data sheets suggest that 5-Bromo-2-isobutylbenzonitrile may be harmful if swallowed (H302) and recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and adequate ventilation are recommended when handling this compound .
作用机制
Target of Action
It is known to be a key intermediate in the synthesis of a family of promising sodium-glucose transporter-2 (sglt2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .
Mode of Action
The exact mode of action of 5-Bromo-2-isobutylbenzonitrile is not clearly defined in the available literature. As an intermediate in the synthesis of SGLT2 inhibitors, it likely contributes to the overall mechanism of action of these drugs. SGLT2 inhibitors work by inhibiting the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels .
Biochemical Pathways
Inhibition of this pathway leads to the excretion of glucose in the urine, thereby lowering blood glucose levels .
Pharmacokinetics
As an intermediate in the synthesis of sglt2 inhibitors, its pharmacokinetic properties would be expected to contribute to the overall adme profile of the final drug product .
Result of Action
SGLT2 inhibitors have been shown to lower blood glucose levels, reduce body weight, and lower blood pressure .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially influence its stability and efficacy .
生化分析
Biochemical Properties
5-Bromo-2-isobutylbenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to alterations in drug metabolism . Additionally, 5-Bromo-2-isobutylbenzonitrile can bind to specific proteins, influencing their function and stability .
Cellular Effects
5-Bromo-2-isobutylbenzonitrile has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . It also impacts cellular metabolism by altering the activity of key metabolic enzymes . These effects can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 5-Bromo-2-isobutylbenzonitrile involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation . For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, 5-Bromo-2-isobutylbenzonitrile can affect gene expression by binding to transcription factors and altering their activity . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-isobutylbenzonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-isobutylbenzonitrile is relatively stable under standard laboratory conditions. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as gene expression and metabolism .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-isobutylbenzonitrile vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biochemical or cellular response . These dosage-dependent effects are crucial for determining the safe and effective use of 5-Bromo-2-isobutylbenzonitrile in research and therapeutic applications.
Metabolic Pathways
5-Bromo-2-isobutylbenzonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These metabolic interactions can affect the overall metabolic flux and levels of specific metabolites. Understanding the metabolic pathways of 5-Bromo-2-isobutylbenzonitrile is essential for elucidating its biochemical and pharmacological effects.
属性
IUPAC Name |
5-bromo-2-(2-methylpropyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-8(2)5-9-3-4-11(12)6-10(9)7-13/h3-4,6,8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXBMWBKHDYMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679920 | |
| Record name | 5-Bromo-2-(2-methylpropyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
856167-67-4 | |
| Record name | 5-Bromo-2-(2-methylpropyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole] hydrochloride](/img/structure/B1440465.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1440467.png)

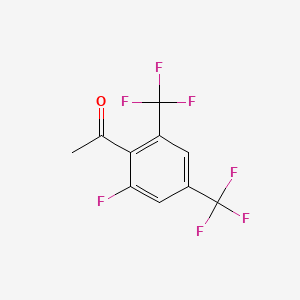
![2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440470.png)
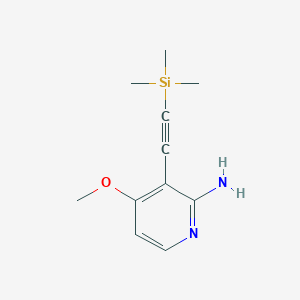
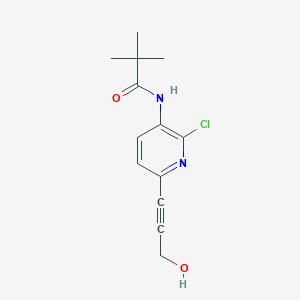
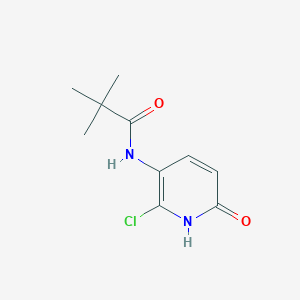
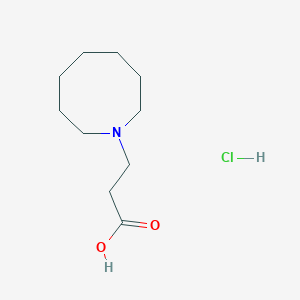
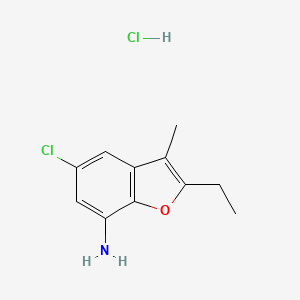
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1440481.png)
![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/structure/B1440483.png)
